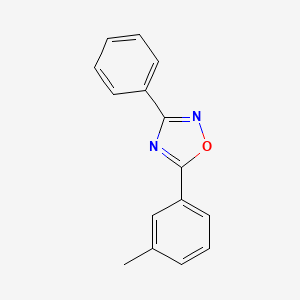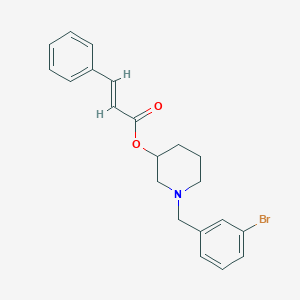
N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide, also known as CPP or TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP is commonly used in scientific research for its potential therapeutic effects on various neurological disorders.
Mécanisme D'action
N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to increased serotonin release, which can have a variety of effects on the brain and body. The exact mechanism of action of N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is not fully understood but is thought to involve the modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and receptor activity, the regulation of gene expression, and the modulation of ion channels. It has also been shown to have potential anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more precise targeting of the serotonergic system. However, one limitation is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
For research on N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide include further exploration of its potential therapeutic effects on neurological disorders, as well as its use as a tool in neuroscience research. Additionally, further investigation is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide and its potential for off-target effects.
Méthodes De Synthèse
N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with 3-fluorobenzylamine in the presence of a base such as sodium hydride, followed by the reaction with piperazine-1-carboxylic acid. Another method involves the reaction of 4-chlorobenzylamine with 3-fluorobenzyl isocyanate in the presence of piperazine-1-carboxylic acid. The resulting product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been studied for its potential use as a tool in neuroscience research, specifically in the study of the serotonergic system and its role in behavior and cognition.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-4-6-17(7-5-15)21-18(24)23-10-8-22(9-11-23)13-14-2-1-3-16(20)12-14/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWILGDKYOWUEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propan-1-ol](/img/structure/B5395273.png)


![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5395282.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(2,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5395298.png)

![2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5395321.png)
![2-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5395322.png)
![3-[4-(benzyloxy)phenyl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5395326.png)
![4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5395331.png)
![6-(2-bromobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5395338.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5395351.png)